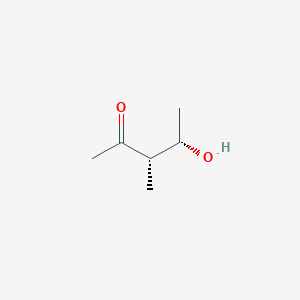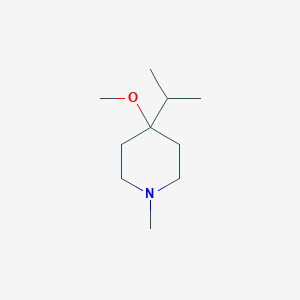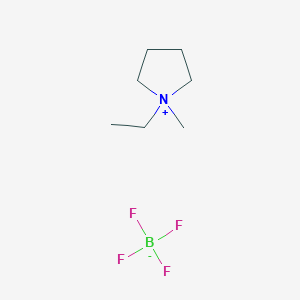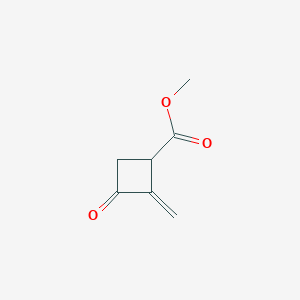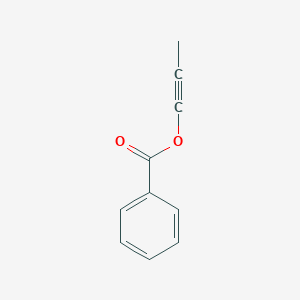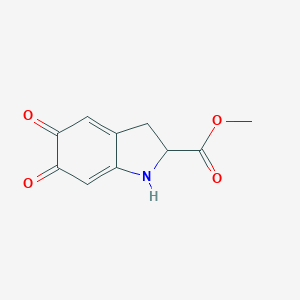
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate, also known as MDIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDIC is a heterocyclic compound that belongs to the indole family of organic compounds. It has a unique structure that makes it a promising candidate for several applications, including drug discovery, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate is not fully understood. However, studies have suggested that it exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Biochemical and physiological effects:
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate has been shown to exhibit several biochemical and physiological effects. Studies have reported that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of adhesion molecules involved in leukocyte recruitment. Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate has also been shown to inhibit the replication of several viruses, including HIV and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate has several advantages as a chemical compound for lab experiments. It is easy to synthesize, has a well-defined structure, and exhibits a range of pharmacological activities. However, there are also limitations to its use. Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate is not very soluble in water, which can make it difficult to use in certain assays. Additionally, it has been reported to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate. One potential area of research is the development of Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate derivatives with improved pharmacological properties. Another area of interest is the use of Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate in material science, where it has the potential to be used as a building block for the synthesis of new materials. Additionally, the mechanism of action of Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Synthesemethoden
The synthesis of Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate involves a multistep process that starts with the condensation of 2-nitrobenzaldehyde with acetone to form 2-nitro-1-phenyl-2-propanol. This intermediate is then reduced to 2-amino-1-phenyl-2-propanol, followed by a cyclization reaction to form the indole ring. The final step involves the esterification of the carboxylic acid group with methanol to form Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. Several studies have reported the synthesis of Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate derivatives that exhibit improved pharmacological properties, such as increased potency and selectivity.
Eigenschaften
CAS-Nummer |
115054-63-2 |
|---|---|
Produktname |
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate |
Molekularformel |
C10H9NO4 |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-15-10(14)7-2-5-3-8(12)9(13)4-6(5)11-7/h3-4,7,11H,2H2,1H3 |
InChI-Schlüssel |
XZLUUGAHUABOCN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC2=CC(=O)C(=O)C=C2N1 |
Kanonische SMILES |
COC(=O)C1CC2=CC(=O)C(=O)C=C2N1 |
Synonyme |
1H-Indole-2-carboxylicacid,2,3,5,6-tetrahydro-5,6-dioxo-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




